molecular formula C13H8F5NO2S B11973546 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide CAS No. 118841-85-3

4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide

Cat. No.: B11973546
CAS No.: 118841-85-3
M. Wt: 337.27 g/mol
InChI Key: LEEPUQTWJJTHMX-UHFFFAOYSA-N
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Description

4-Methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a methyl group at the para-position and a pentafluorophenyl (C₆F₅) group attached to the sulfonamide nitrogen. The pentafluorophenyl group introduces strong electron-withdrawing effects, significantly altering the compound’s electronic properties, solubility, and reactivity compared to non-fluorinated analogs. This structural uniqueness makes it valuable in medicinal chemistry and materials science, particularly in applications requiring enhanced stability or specific intermolecular interactions .

Properties

CAS No.

118841-85-3

Molecular Formula

C13H8F5NO2S

Molecular Weight

337.27 g/mol

IUPAC Name

4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide

InChI

InChI=1S/C13H8F5NO2S/c1-6-2-4-7(5-3-6)22(20,21)19-13-11(17)9(15)8(14)10(16)12(13)18/h2-5,19H,1H3

InChI Key

LEEPUQTWJJTHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Chemical Reactions Analysis

4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the combination of a 4-methylbenzenesulfonamide core with a fully fluorinated phenyl substituent. Below is a comparative analysis with structurally related sulfonamides:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
4-Methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide C₁₃H₉F₅NO₂S - 4-methyl benzene
- N-pentafluorophenyl
High lipophilicity; potential enzyme inhibition due to electron-withdrawing C₆F₅ group
4-Chloro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide C₁₃H₁₁ClFNO₂S - 4-chloro benzene
- N-(2-fluoro-5-methylphenyl)
Moderate reactivity; antimicrobial applications
Celecoxib C₁₇H₁₄F₃N₃O₂S - Trifluoromethylphenyl
- Pyrazole ring
COX-2 inhibition; anti-inflammatory
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide C₁₅H₁₃F₃NO₂S - N-phenethyl
- 4-CF₃ benzene
Enhanced stability; antimicrobial activity
4-Methyl-N-(1-phenylethylidene)benzenesulfonamide C₁₅H₁₅NO₂S - N-imine (N=CH-) linkage Anticancer potential; chelating agent

Key Differences and Implications

Electron-Withdrawing Effects: The pentafluorophenyl group in the target compound confers stronger electron-withdrawing effects than mono- or trifluorinated analogs (e.g., Celecoxib, ). This enhances electrophilic reactivity, making it suitable for nucleophilic substitution or as a ligand in catalysis .

Biological Activity : Unlike Celecoxib, which targets COX-2, the pentafluorophenyl derivative may exhibit distinct enzyme inhibition profiles due to steric and electronic differences. For example, fluorinated sulfonamides often inhibit carbonic anhydrases or kinases .

Synthetic Accessibility : The synthesis involves reacting 4-methylbenzenesulfonyl chloride with 2,3,4,5,6-pentafluoroaniline, a route analogous to other sulfonamides but requiring careful handling of fluorinated intermediates .

Physicochemical Properties

Property Target Compound 4-Chloro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Molecular Weight (g/mol) 343.28 307.75 343.33
LogP (Predicted) ~3.8 ~3.2 ~3.5
Melting Point Not reported 145–147°C 162–164°C
Solubility in Water Low Moderate Low

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